

"Pentaerythryl tetrabromide chemical properties and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentaerythryl tetrabromide*

Cat. No.: *B147392*

[Get Quote](#)

Pentaerythryl Tetrabromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to **pentaerythryl tetrabromide**. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and materials science.

Core Chemical Properties and Structure

Pentaerythryl tetrabromide, also known by its synonym tetrakis(bromomethyl)methane, is a brominated derivative of pentaerythritol.^[1] It is a versatile chemical intermediate used in a variety of synthetic applications.^[2] Its chemical structure consists of a central quaternary carbon atom bonded to four bromomethyl groups.

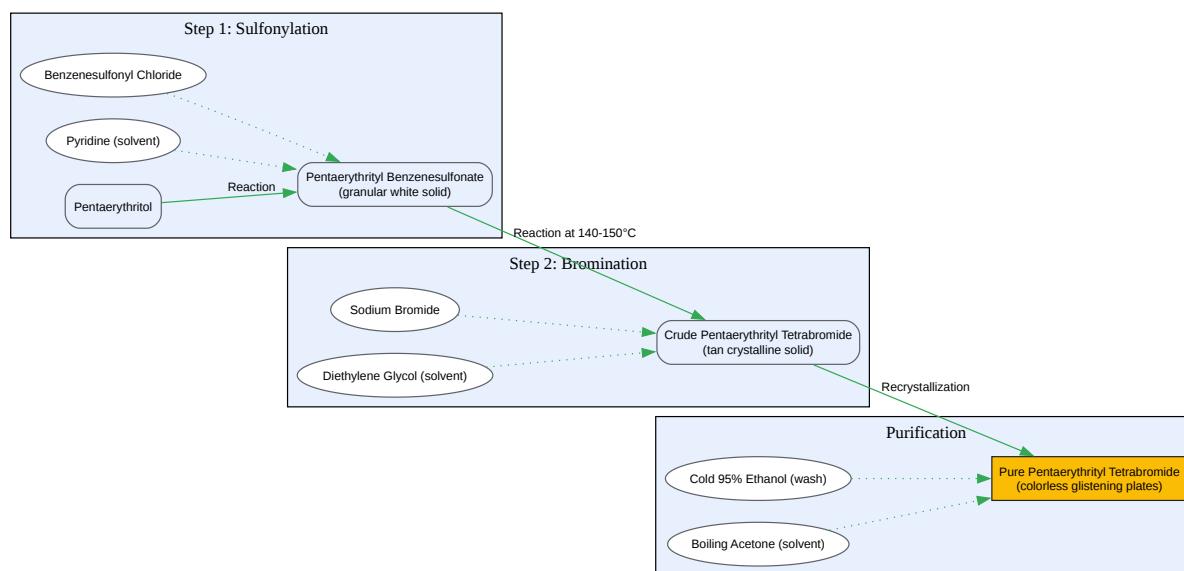
Chemical Structure

The molecular formula for **pentaerythryl tetrabromide** is $C_5H_8Br_4$.^{[1][3]}

Diagram 1: Chemical Structure of **Pentaerythryl Tetrabromide**

Physicochemical Data

The following table summarizes the key quantitative properties of **pentaerythrityl tetrabromide**.


Property	Value
Molecular Weight	387.73 g/mol [1][2][4]
Appearance	White to almost white crystalline powder[2][3]
Melting Point	158-160 °C[2][4][5][6]
Boiling Point	305-306 °C[4][5][6]
Density	2.596 g/mL at 25 °C[4][5][6]
Solubility	Insoluble in water[5]
Flash Point	152.5 °C[5]
Vapor Pressure	0.00976 mmHg at 25 °C[5]
Refractive Index	1.6208 (estimate)[5]
CAS Number	3229-00-3[1][2][3][5][6][7]
EINECS Number	221-764-3[4][8]

Experimental Protocols

Synthesis of Pentaerythrityl Tetrabromide

A common method for the synthesis of **pentaerythrityl tetrabromide** involves a two-step process starting from pentaerythritol. The first step is the formation of a sulfonate ester intermediate, followed by a nucleophilic substitution with bromide.

Diagram 2: Synthetic Workflow for **Pentaerythrityl Tetrabromide**

[Click to download full resolution via product page](#)

Detailed Methodology:

This protocol is adapted from a procedure published in *Organic Syntheses*.^[9]

Step 1: Preparation of Pentaerythryl Benzenesulfonate

- In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a thermometer, and a 1-liter dropping funnel, place 130 g (0.96 mole) of technical grade

pentaerythritol and 650 ml of pyridine.[9]

- Start the stirrer and add 750 g (4.24 moles) of benzenesulfonyl chloride dropwise to the suspension at a rate that maintains the reaction temperature between 30-35°C. This addition typically takes about 2 hours.[9]
- After the addition is complete, stir the resulting slurry at 40°C for 1 hour.[9]
- Slowly add the slurry to a vigorously stirred solution of 800 ml of concentrated hydrochloric acid in 1 liter of water and 2 liters of methanol.[9]
- Cool the resulting suspension of granular white pentaerythrityl benzenesulfonate with 500 g of ice, filter with suction, and wash with 5 liters of water, followed by 1 liter of cold methanol in two portions.[9]

Step 2: Synthesis of **Pentaerythrityl Tetrabromide**

- Add the crude, slightly wet pentaerythrityl benzenesulfonate to 1 liter of diethylene glycol in a 4-liter Erlenmeyer flask equipped with a Hershberg stirrer.[9]
- Add 600 g (5.8 moles) of sodium bromide to the mixture.[9]
- Heat the mixture in an oil bath at 140–150°C with slow stirring (60–120 rpm) overnight.[9]
- Allow the resulting orange mixture to cool to approximately 90°C, then rapidly add 2 liters of ice water with stirring.[9]
- Finally, cool the mixture to 10°C by the direct addition of ice.[9]
- Filter the precipitate with suction, wash with 2 liters of water, and press dry. The yield is a crude tan crystalline solid.[9]

Purification

- Dissolve the crude solid in 2 liters of boiling acetone and filter by gravity through a steam-heated funnel.[9]

- Upon cooling, the solution will deposit colorless, glistening plates of **pentaerythrityl tetrabromide**.^[9]
- Filter the crystals with suction and wash with 100 ml of cold 95% ethanol.^[9]
- Further concentration and cooling of the mother liquor can yield additional product.^[9]

Analytical Characterization

The purity and identity of the synthesized **pentaerythrityl tetrabromide** can be confirmed using various analytical techniques.

Gas Chromatography (GC)

Purity is often reported as >98.0% (GC).^[3] While a specific detailed protocol for **pentaerythrityl tetrabromide** is not provided in the search results, a general approach for a related compound, pentaerythrityl tetrastearate, suggests that a non-polar column such as an HP-5ms could be used with a temperature program ramping up to around 320°C.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key method for structural confirmation. The ¹H NMR spectrum of **pentaerythrityl tetrabromide** is expected to show a singlet for the eight equivalent protons of the four -CH₂Br groups.^[11]

Applications in Research and Development

Pentaerythrityl tetrabromide serves as a crucial building block in organic synthesis. Its primary applications include:

- Flame Retardants: Its high bromine content makes it a valuable component in the formulation of flame retardants.^[2]
- Organic Synthesis Intermediate: The four reactive bromine atoms can be readily substituted, making it a versatile starting material for the synthesis of more complex molecules.^[2] It is used as a flexible organic linker to construct three-dimensional molecular frameworks like dendrimers and metal-organic frameworks (MOFs).^{[5][6]}

- Synthesis of Spiro Compounds: It is used as a starting material in the synthesis of spiropentane.[5][6]
- Pharmaceutical and Materials Science: Its unique structure makes it a valuable component in the development of new medications and advanced materials.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentaerythrityl tetrabromide | 3229-00-3 | FP69843 [biosynth.com]
- 2. nbino.com [nbino.com]
- 3. Pentaerythrityl Tetrabromide | CymitQuimica [cymitquimica.com]
- 4. Pentaerythritol tetrabromide 96 3229-00-3 [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. PENTAERYTHRITYL TETRABROMIDE | 3229-00-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. PENTAERYTHRITYL TETRABROMIDE(3229-00-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. ["Pentaerythrityl tetrabromide chemical properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147392#pentaerythrityl-tetrabromide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com